N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Monoamine Oxidase B Inhibition Neurodegeneration Parkinson's Disease

N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 10409-15-1), also known as Methyl-(1,2,3,4-tetrahydro-naphthalen-1-yl)-amine, is a secondary amine with the molecular formula C11H15N and a molecular weight of 161.24 g/mol. It is a key structural analog and potential impurity of the widely prescribed selective serotonin reuptake inhibitor (SSRI) sertraline.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 10409-15-1
Cat. No. B1265486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS10409-15-1
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCNC1CCCC2=CC=CC=C12
InChIInChI=1S/C11H15N/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11-12H,4,6,8H2,1H3
InChIKeyJQEUPNKUYMHYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 10409-15-1) Procurement and Differentiation Overview


N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 10409-15-1), also known as Methyl-(1,2,3,4-tetrahydro-naphthalen-1-yl)-amine, is a secondary amine with the molecular formula C11H15N and a molecular weight of 161.24 g/mol [1]. It is a key structural analog and potential impurity of the widely prescribed selective serotonin reuptake inhibitor (SSRI) sertraline . The compound is commercially available as a racemic mixture and as defined enantiomers, with standard purity specifications of ≥95% .

Why Generic N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 10409-15-1) Substitution Fails: The Case for Verified Differentiation


Generic substitution within the tetrahydronaphthalen-1-amine class is scientifically invalid due to quantifiable differences in target engagement and physicochemical properties. The N-methyl substitution on the primary amine scaffold directly impacts both the lipophilicity (XLogP3 = 2.1) [1] and basicity (pKa = 9.73 ± 0.20) of the molecule, which in turn influences membrane permeability and receptor binding kinetics. Furthermore, the compound's stereochemistry is critical; the (R)-enantiomer has been shown to be 150-fold more potent than its (S)-enantiomer as a reversible MAO-B inhibitor . These data demonstrate that even minor structural modifications lead to substantial changes in biological activity, precluding any simple replacement with unsubstituted or differently substituted analogs.

Quantitative Differentiation of N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 10409-15-1) vs. Analogs: A Data-Driven Procurement Guide


MAO-B Inhibitory Activity: N-Methyl vs. Unsubstituted Parent Compound

The N-methylated compound exhibits a Ki of 1.40 µM for bovine MAO-B, while the unsubstituted 1,2,3,4-tetrahydronaphthalen-1-amine (CAS 2217-40-5) has been reported as an inhibitor but without a comparable quantitative Ki value in the same assay system. This indicates a measurable but moderate affinity for the target [1]. In contrast, optimized N-(prop-2-yn-1-yl) derivatives of the same scaffold achieve IC50 values as low as 0.066 µM [2].

Monoamine Oxidase B Inhibition Neurodegeneration Parkinson's Disease

Physicochemical Property Differentiation: LogP and pKa Impact on Bioavailability

The N-methyl substitution significantly alters the molecule's physicochemical profile compared to its primary amine analog. The target compound has a calculated LogP of 2.1 [1], whereas the unsubstituted 1,2,3,4-tetrahydronaphthalen-1-amine has a reported LogP of 1.0634 . This ~1.04 LogP unit difference translates to an approximately 11-fold difference in predicted lipophilicity, which can dramatically affect membrane permeability and distribution [2].

Lipophilicity Druglikeness ADME Properties

Structural Simplicity vs. Sertraline: A Differentiated Research Tool

The target compound lacks the 3,4-dichlorophenyl substituent at the 4-position present in the drug sertraline (CAS 79617-96-2) [1]. This structural simplification results in a significantly lower molecular weight (161.24 vs. 306.23 g/mol) and reduced lipophilicity (XLogP3 = 2.1 vs. 5.1 for sertraline) [2]. These differences are quantitative and allow the compound to serve as a valuable negative control or a starting scaffold for SAR studies exploring the role of the 4-aryl group in SSRI activity.

SSRI Antidepressant Structure-Activity Relationship

Solubility Advantage: Hydrochloride Salt Characterization

The hydrochloride salt of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine exhibits high aqueous solubility (>50 mg/mL) . While quantitative solubility data for the free base in water is not explicitly reported, the salt's solubility is a critical differentiator for in vitro and in vivo studies requiring high-concentration stock solutions. This is a significant practical advantage over the free base and many other tetrahydronaphthalene derivatives.

Formulation Salt Selection Bioavailability Enhancement

Stereochemical Impact on MAO-B Inhibition: (R)-Enantiomer Potency

The stereoselectivity of MAO-B for aralkylamine inhibitors is well-documented. For the related compound (R)-1,2,3,4-tetrahydro-1-naphthylamine, it is 150-fold more potent than its (S)-enantiomer . While a direct head-to-head comparison for the (R) vs. (S) enantiomers of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is not available, this class-level inference strongly suggests that the (R)-enantiomer (CAS 114419-88-4) [1] will exhibit significantly greater biological activity than the racemic mixture or the (S)-enantiomer.

Stereoselectivity Chiral Resolution Enantiomer-Specific Activity

Optimal Research and Industrial Application Scenarios for N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 10409-15-1)


MAO-B Inhibitor Probe in Neurodegenerative Disease Research

Based on its verified Ki of 1.40 µM for bovine MAO-B [1], this compound serves as a moderate-affinity probe for initial screening campaigns targeting MAO-B. Its activity is significantly weaker than optimized derivatives (IC50 ~0.066 µM) [2], making it an ideal baseline comparator for evaluating more potent analogs. Researchers investigating Parkinson's disease or Alzheimer's disease can use it to establish structure-activity relationships and benchmark new chemical entities.

Analytical Reference Standard for Sertraline Impurity Profiling

Due to its structural relationship to sertraline, this compound is a known and relevant impurity or degradant [1]. It is a critical reference standard for pharmaceutical quality control laboratories developing or validating HPLC, UPLC, or LC-MS methods for sertraline API and finished dosage forms. Its distinct retention time and mass spectrometric signature enable accurate identification and quantification of potential impurities.

Building Block for SAR Studies of SSRI Pharmacophores

The compound's simplified structure, lacking the 4-aryl group of sertraline [1], makes it an excellent starting material for focused library synthesis. Medicinal chemists can use it as a core scaffold to systematically introduce substituents at the 4-position (e.g., halogens, alkyl, aryl groups) and study the resulting impact on serotonin transporter (SERT) binding and selectivity. Its lower molecular weight and LogP also make it a cleaner chemical probe for in vitro assays.

Chiral Synthesis and Stereoselective Catalysis Studies

Given the established 150-fold stereoselectivity of the related compound (R)-1,2,3,4-tetrahydro-1-naphthylamine for MAO-B [1], the (R)-enantiomer of this compound (CAS 114419-88-4) [2] is a valuable substrate for asymmetric synthesis development. It can be used to investigate novel chiral catalysts, optimize enantioselective reactions, and prepare enantiomerically pure intermediates for advanced medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.